REACTION_CXSMILES
|
Cl.Cl.[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)([CH3:6])([CH3:5])[CH3:4].C(N(CC)CC)C.[Cl-].C[O:28][C:29](=[O:39])[C:30]1[CH:38]=[CH:37][C:33]([C:34](O)=[O:35])=[CH:32][CH:31]=1.C(=O)([O-])O.[Na+]>C1COCC1>[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][N:16]([C:34]([C:33]2[CH:37]=[CH:38][C:30]([C:29]([OH:39])=[O:28])=[CH:31][CH:32]=2)=[O:35])[CH2:15][CH2:14]1)([CH3:6])([CH3:4])[CH3:5] |f:0.1.2,4.5,6.7|
|
Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C)(C)(C)C1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0.021 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
terephthalic acid monomethyl ester chloride
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated by phase separation
|
Type
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FILTRATION
|
Details
|
filter kit
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in DMSO (1 mL)
|
Type
|
CUSTOM
|
Details
|
the solution was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
The eluted fraction was evaporated by air
|
Type
|
CUSTOM
|
Details
|
blowing at 60° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)N1CCN(CC1)C(=O)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |